molecular formula C16H14N4OS B1293999 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1142210-50-1

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1293999
CAS No.: 1142210-50-1
M. Wt: 310.4 g/mol
InChI Key: WTGFBSLIPZFYSB-UHFFFAOYSA-N
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Description

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-aminobenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, and the use of catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are typically employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Pathway Modulation: It can modulate pathways like the MAPK/ERK pathway, leading to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide exhibits unique properties such as higher stability and specific biological activity. Its thiadiazole ring imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFBSLIPZFYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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